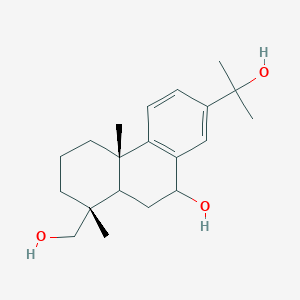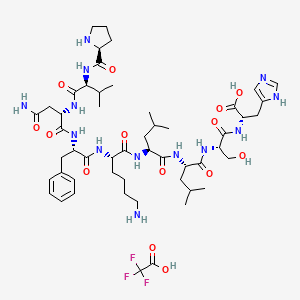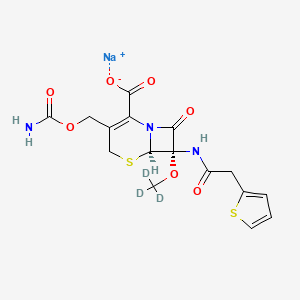
Cefoxitin-d3 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefoxitin-d3 (sodium) is a deuterated form of cefoxitin, a second-generation cephamycin antibiotic. Cefoxitin is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections. The deuterated form, Cefoxitin-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of cefoxitin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefoxitin-d3 (sodium) involves the incorporation of deuterium atoms into the cefoxitin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Acylation: The attachment of a thiophene-2-ylacetyl group to the amino group at the 7-position.
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Industrial Production Methods: Industrial production of Cefoxitin-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of cephamycin C by fermentation using Streptomyces lactamdurans.
Chemical Modification: Conversion of cephamycin C to cefoxitin through chemical modifications, including methoxylation and acylation.
Deuteration: Incorporation of deuterium atoms using deuterated reagents.
化学反应分析
Types of Reactions: Cefoxitin-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
Cefoxitin-d3 (sodium) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cefoxitin.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of cefoxitin.
Drug Development: Used in the development of new antibiotics and in studying drug resistance mechanisms.
Biological Studies: Employed in studies involving bacterial cell wall synthesis and the action of beta-lactam antibiotics.
作用机制
Cefoxitin-d3 (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death.
相似化合物的比较
Cefoxitin: The non-deuterated form of Cefoxitin-d3.
Cefotetan: Another second-generation cephamycin with similar antibacterial activity.
Cefmetazole: A cephamycin antibiotic with a similar mechanism of action.
Uniqueness: Cefoxitin-d3 (sodium) is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. The deuterated form is particularly useful in research settings where precise tracking of the compound is required.
属性
分子式 |
C16H16N3NaO7S2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
sodium;(6R,7S)-3-(carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChI 键 |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
手性 SMILES |
[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
规范 SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


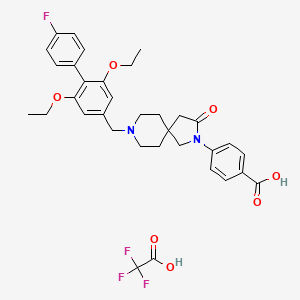

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

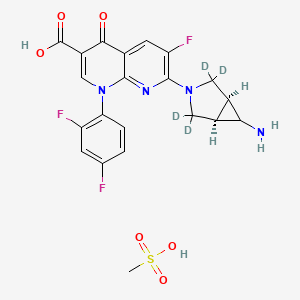
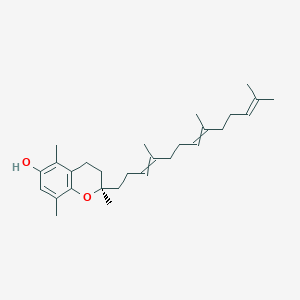
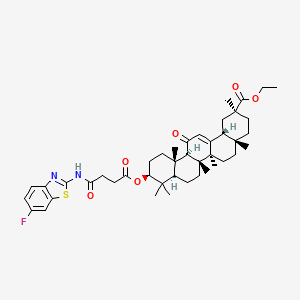
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
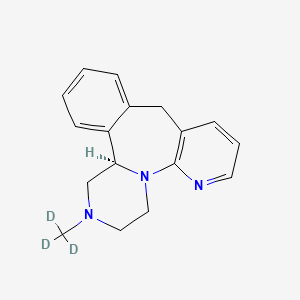
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
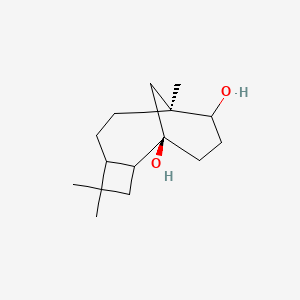
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
